molecular formula C16H14ClN3O2S B2478905 1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380188-08-7

1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2478905
CAS No.: 2380188-08-7
M. Wt: 347.82
InChI Key: OEZLRLVPFOCDRY-UHFFFAOYSA-N
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Description

1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features both azetidine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines but can be challenging due to the need for specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, cost, and environmental impact, possibly involving green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the combination of the azetidine and benzimidazole moieties, which may confer synergistic effects in its applications. This dual functionality can enhance its binding affinity and specificity for molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c17-13-5-1-4-8-16(13)23(21,22)19-9-12(10-19)20-11-18-14-6-2-3-7-15(14)20/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZLRLVPFOCDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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